molecular formula C20H25FN2O4S2 B11333592 1-[(2-fluorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide

Cat. No.: B11333592
M. Wt: 440.6 g/mol
InChI Key: IOGVXYXDUIYWFY-UHFFFAOYSA-N
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Description

1-[(2-fluorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a fluorobenzyl sulfonyl group and a furan-2-ylmethyl sulfanyl ethyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorobenzyl sulfonyl group, and attachment of the furan-2-ylmethyl sulfanyl ethyl group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(2-fluorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-fluorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H25FN2O4S2

Molecular Weight

440.6 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H25FN2O4S2/c21-19-6-2-1-4-17(19)15-29(25,26)23-10-7-16(8-11-23)20(24)22-9-13-28-14-18-5-3-12-27-18/h1-6,12,16H,7-11,13-15H2,(H,22,24)

InChI Key

IOGVXYXDUIYWFY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCSCC2=CC=CO2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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